

# Chemical properties and stability of ponatinib hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Ponatinib Hydrochloride |           |
| Cat. No.:            | B610165                 | Get Quote |

An In-depth Technical Guide on the Chemical Properties and Stability of **Ponatinib Hydrochloride** 

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of **ponatinib hydrochloride**, a potent multi-targeted tyrosine kinase inhibitor. The information is curated for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data, detailed experimental protocols, and a clear visualization of its molecular interactions.

## **Chemical and Physical Properties**

**Ponatinib hydrochloride** is the salt form of ponatinib, an orally bioavailable inhibitor.[1] It presents as an off-white to yellow powder.[2][3] A summary of its key chemical and physical properties is provided below.



| Property             | Value                                                                                                                                      | Reference(s) |
|----------------------|--------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name           | 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;hydrochloride | [1]          |
| Molecular Formula    | C29H27F3N6O·HCI                                                                                                                            | [2][4]       |
| Molecular Weight     | 569.02 g/mol                                                                                                                               | [1][2][3]    |
| Appearance           | Off-white to Yellow Powder                                                                                                                 | [2][3]       |
| Melting Point        | 265.5-267.6°C                                                                                                                              | [2]          |
| рКа                  | 2.77 and 7.8                                                                                                                               | [3]          |
| Solubility (Aqueous) | Highly soluble at pH < 1.7;<br>Slightly soluble at pH 1.7-2.7;<br>Insoluble at pH > 2.7                                                    | [3][5]       |
| Solubility (pH 1.7)  | 7790 mcg/mL                                                                                                                                | [3]          |
| Solubility (pH 2.7)  | 3.44 mcg/mL                                                                                                                                | [3]          |
| Solubility (pH 7.5)  | 0.16 mcg/mL                                                                                                                                | [3]          |
| Solubility (Organic) | DMSO: ~11 mg/mL; Dimethyl formamide: ~2 mg/mL; Ethanol: Slightly soluble                                                                   | [4][6]       |

# **Stability Profile**

The stability of **ponatinib hydrochloride** has been investigated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[7][8]



| Stress Condition    | Methodology                                                            | Observations                                                               | Reference(s) |
|---------------------|------------------------------------------------------------------------|----------------------------------------------------------------------------|--------------|
| Acidic Hydrolysis   | 1 M HCl at 60°C for 5<br>days                                          | Degradation observed.                                                      | [7][9]       |
| Alkaline Hydrolysis | 1 M NaOH at 60°C for<br>7 hours                                        | Degradation observed. Impurity-C is formed as a degradation product.       | [7]          |
| Oxidative           | 3% H <sub>2</sub> O <sub>2</sub> at room<br>temperature for 2<br>hours | Degradation<br>observed. A novel<br>compound, impurity-B,<br>is generated. | [7]          |
| Thermal             | Solid-state at 150°C for 6 days                                        | Degradation observed.                                                      | [7][9]       |
| Photolytic          | 4,500 lx for 20 days                                                   | Degradation observed.                                                      | [7][9]       |

# **Experimental Protocols**

Detailed methodologies are essential for the replication and validation of stability studies. The following sections outline the protocols used for forced degradation testing and the analytical method for quantification.

### **Forced Degradation Study Protocol**

Forced degradation studies were conducted to assess the stability of ponatinib under various stress conditions. A general workflow is depicted below, followed by specific conditions.[7]





Click to download full resolution via product page

#### Workflow for Forced Degradation Studies.

- Acid Degradation: A 10 mg sample of ponatinib is dissolved in 10 mL of methanol, combined with a 1 M hydrochloric acid solution, and reacted at 60°C for 5 days.[7][9]
- Alkaline Degradation: A sample is treated with 1 M sodium hydroxide (NaOH) and reacted at 60°C for 7 hours. The solution is then neutralized with 1 M HCl.[7][9]
- Oxidative Degradation: The ponatinib solution is treated with a 3% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) solution for 2 hours.[7][9]



- Thermal Degradation: A solid sample of ponatinib undergoes heat degradation at 150°C for 6 days.[7][9]
- Photodegradation: A sample is exposed to an LED tube with an intensity of 4,500 lx for 20 days.[7][9]

Following the stress period, samples are appropriately diluted, typically with a methanol/water mixture, for subsequent analysis.[7]

## **Stability-Indicating HPLC Method**

A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed to separate ponatinib from its process-related and degradation impurities.[7]

| Parameter              | Specification                                                                                                          |
|------------------------|------------------------------------------------------------------------------------------------------------------------|
| Chromatographic Column | Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm)                                                                                |
| Mobile Phase A         | Water and acetonitrile (9:1) containing 2 mM potassium dihydrogen phosphate and 0.4% triethylamine, adjusted to pH 2.4 |
| Mobile Phase B         | Acetonitrile                                                                                                           |
| Elution                | Gradient                                                                                                               |
| Flow Rate              | 1.0 mL/min                                                                                                             |
| Column Temperature     | 40°C                                                                                                                   |
| Detection Wavelength   | 250 nm                                                                                                                 |
| Injection Volume       | 10 μL                                                                                                                  |

This method demonstrated high specificity, sensitivity, linearity, precision, accuracy, and robustness, making it suitable for quality control and stability assessment of ponatinib.[7][9]

## **Mechanism of Action and Signaling Pathways**

Ponatinib is a multi-targeted kinase inhibitor, with its primary target being the BCR-ABL tyrosine kinase, including mutated forms that confer resistance to other inhibitors.[10][11]



### **Inhibition of BCR-ABL Signaling**

The hallmark of chronic myeloid leukemia (CML) is the Philadelphia chromosome, which produces the abnormal BCR-ABL fusion protein.[12] This protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation. Ponatinib is an ATP-competitive inhibitor that binds to the ATP-binding site of the BCR-ABL kinase domain, including the gatekeeper T315I mutant, thereby blocking its activity and halting downstream signaling pathways that lead to leukemic cell growth.[12][13]



Click to download full resolution via product page

Ponatinib Inhibition of BCR-ABL Signaling.



### **Inhibition of Other Kinase Pathways**

Ponatinib's efficacy is enhanced by its ability to inhibit other tyrosine kinases involved in tumor growth and angiogenesis. Studies have shown that ponatinib inhibits pathways downstream of FGFR1, such as PI3K/AKT/mTOR and JAK/STAT3, which are implicated in neuroblastoma cell proliferation and survival.[14]



Click to download full resolution via product page

Inhibition of FGFR1 Downstream Pathways.

# Off-Tumor Effects: Notch-1 Signaling and Vascular Toxicity



While therapeutically beneficial in cancer cells, ponatinib can have "on-target, off-tumor" effects. A significant concern is vascular toxicity, which has been linked to the hyperactivation of the Notch-1 signaling pathway in endothelial cells.[15][16] This leads to inhibited endothelial survival, reduced angiogenesis, and increased apoptosis, contributing to adverse vascular events.[15][17]



Click to download full resolution via product page

Ponatinib-Induced Vascular Toxicity via Notch-1.

### Conclusion

Ponatinib hydrochloride is a chemically stable compound with well-defined physical properties. Its solubility is highly pH-dependent, a critical factor for formulation and bioavailability. Forced degradation studies have identified the conditions under which the molecule degrades, and validated analytical methods are available for its quality control. The potent inhibitory activity of ponatinib against BCR-ABL and other kinases underpins its clinical efficacy, while off-tumor effects, such as those mediated by the Notch-1 pathway, highlight important areas for ongoing research and clinical monitoring. This guide provides foundational data and methodologies to support further development and investigation of this important therapeutic agent.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ponatinib Hydrochloride | C29H28ClF3N6O | CID 46908927 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ponatinib Hydrochloride Analytica Chemie [analyticachemie.in]
- 3. tga.gov.au [tga.gov.au]
- 4. caymanchem.com [caymanchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ponatinib Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. Ponatinib Induces Vascular Toxicity through the Notch-1 Signaling Pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical properties and stability of ponatinib hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b610165#chemical-properties-and-stability-of-ponatinib-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com